molecular formula C18H13N3O2S B6587617 N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide CAS No. 1226443-63-5

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B6587617
CAS RN: 1226443-63-5
M. Wt: 335.4 g/mol
InChI Key: FKVRRINBXHYOPD-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide, also known as MQ-BTC, is a novel, small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). It has been studied for its potential applications in the fields of biochemistry and pharmaceuticals. MQ-BTC has been found to be a potent inhibitor of DHFR and has the ability to selectively inhibit the enzyme in a wide range of organisms, including bacteria, fungi, and mammalian cells.

Mechanism of Action

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide works by binding to the active site of DHFR and blocking the enzyme’s activity. This prevents the enzyme from catalyzing the reaction that converts dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids. As a result, the synthesis of nucleic acids is inhibited, resulting in cell death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit DHFR, it has also been shown to inhibit the activity of other enzymes involved in folate metabolism, such as thymidylate synthase. In addition, it has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Furthermore, this compound has been found to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide in laboratory experiments has a number of advantages. It is a potent inhibitor of DHFR, and its ability to selectively inhibit the enzyme in a wide range of organisms makes it a valuable tool for studying the functions of DHFR in various biological systems. In addition, it is relatively easy to synthesize and has a low toxicity. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is not as potent as some other DHFR inhibitors, and it can be difficult to obtain a pure sample of the compound.

Future Directions

The potential applications of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide are numerous, and further research is needed to fully understand its potential. Some of the future directions that could be explored include: further investigation into the biochemical and physiological effects of this compound; further exploration of its potential as an anti-tumor agent; further study of its ability to inhibit other enzymes involved in folate metabolism; and further exploration of its potential as a drug delivery system. Additionally, further research could be conducted into the synthesis and purification of this compound, as well as its potential toxic effects.

Synthesis Methods

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methoxyquinoline-8-yl bromide with 1,3-benzothiazole-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of about 50°C for about two hours. The product is then purified by column chromatography and crystallized from an aqueous solution.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide has been studied for its potential applications in the fields of biochemistry and pharmaceuticals. It has been found to be a potent inhibitor of DHFR and has the ability to selectively inhibit the enzyme in a wide range of organisms, including bacteria, fungi, and mammalian cells. This makes it a valuable tool for studying the functions of DHFR in various biological systems. In addition, this compound has been used in studies of drug resistance in cancer cells, as well as in the development of new drugs and drug delivery systems.

properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVRRINBXHYOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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